molecular formula C16H18N4OS B2862271 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone CAS No. 2034493-60-0

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2862271
M. Wt: 314.41
InChI Key: BMZFXOHBMVSRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone” is a complex organic molecule that contains a piperazine ring, a pyridazine ring, and a thiophene ring . Piperazine rings are often found in pharmaceuticals and are known for their versatile biological activity. Pyridazine is a basic aromatic ring with nitrogen atoms at positions 1 and 2, which is less basic than pyridine. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The sulfur atom is electron-rich, making the thiophene ring aromatic.

Scientific Research Applications

Anticancer and Antituberculosis Potential

Research has explored derivatives similar to (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone, revealing their potential in anticancer and antituberculosis applications. Specifically, derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and their antituberculosis activity against Mycobacterium tuberculosis. Some compounds demonstrated significant activity in these areas, indicating a promising avenue for the development of new therapeutic agents against cancer and tuberculosis S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014.

Alzheimer's Disease Therapy

A series of multifunctional amides derived from a core structure similar to the one has shown moderate enzyme inhibitory potentials and mild cytotoxicity, with some compounds exhibiting significant activity against Alzheimer's disease. These findings suggest that such compounds could serve as a foundation for developing new drugs targeting Alzheimer's disease, demonstrating the chemical's versatility in drug discovery Mubashir Hassan, M. Abbasi, Aziz‐ur‐Rehman, S. Z. Siddiqui, G. Hussain, S. A. Shah, M. Shahid, S. Seo, 2018.

Tubulin Polymerization Inhibitors for Cancer Treatment

Compounds featuring a piperazin-1-yl methanone structure have been identified as potent inhibitors of tubulin polymerization, a critical mechanism in cancer therapy. These compounds have shown excellent antiproliferative properties against a wide range of cancer cell lines, highlighting their potential as novel and effective treatments for cancer H. Prinz, Ann-Kathrin Ridder, K. Vogel, K. Böhm, I. Ivanov, Jahan B. Ghasemi, E. Aghaee, K. Müller, 2017.

properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-16(13-5-10-22-11-13)20-8-6-19(7-9-20)15-4-3-14(17-18-15)12-1-2-12/h3-5,10-12H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZFXOHBMVSRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone

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